molecular formula C6H9NO3 B14619684 2-Formamidoethyl prop-2-enoate CAS No. 60857-86-5

2-Formamidoethyl prop-2-enoate

Cat. No.: B14619684
CAS No.: 60857-86-5
M. Wt: 143.14 g/mol
InChI Key: QPYIBQMRTUNZHZ-UHFFFAOYSA-N
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Description

2-Formamidoethyl prop-2-enoate is an acrylate ester derivative characterized by a prop-2-enoate (acrylate) backbone substituted with a 2-formamidoethyl group. This structural motif combines the reactive α,β-unsaturated ester moiety with a formamide functional group, which may enhance hydrogen-bonding interactions and solubility in polar solvents.

Properties

CAS No.

60857-86-5

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-formamidoethyl prop-2-enoate

InChI

InChI=1S/C6H9NO3/c1-2-6(9)10-4-3-7-5-8/h2,5H,1,3-4H2,(H,7,8)

InChI Key

QPYIBQMRTUNZHZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamidoethyl prop-2-enoate typically involves the esterification of acrylic acid with 2-formamidoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Formamidoethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Formamidoethyl prop-2-enoate primarily involves its ability to undergo polymerization and form polyacrylates. These polymers exhibit unique properties such as flexibility, transparency, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its action depend on the specific application and the nature of the polymer formed .

Comparison with Similar Compounds

Key Observations:

  • Antifungal Activity: Methyl prop-2-enoate exhibits potent antifungal effects, inhibiting Fusarium culmorum and Cochliobolus sativus by >95% at 500 µM via direct contact or vapor phase . Its unsaturated acrylate group is critical, as the saturated analog (methyl propanoate) shows reduced efficacy, particularly against C. sativus . Ethyl prop-2-enoate, with a longer alkyl chain, may exhibit lower volatility but similar mechanisms of action .
  • UV Filtering: Octocrilene and IMC leverage electron-withdrawing groups (cyano, methoxyphenyl) to enhance UV absorption. Octocrilene’s stability in marine environments (detected in dolphin blubber at 52–108 ng/g ) contrasts with the hypothetical environmental fate of this compound, where the formamide group may increase biodegradability.
  • Synthetic Utility: Ethyl acrylate derivatives are key intermediates in synthesizing bioactive molecules (e.g., chromenes, coumarins) . The formamido group in this compound could facilitate nucleophilic reactions or serve as a hydrogen-bond donor in supramolecular chemistry .

Efficacy and Mechanism of Action

Antifungal Performance

Compound Fungal Pathogen Inhibition (%) Concentration Mechanism
Methyl prop-2-enoate F. culmorum 99% (direct) 500 µM Cell membrane disruption
Methyl prop-2-enoate C. sativus 99% (indirect) 500 µM Volatile antifungal action
Methyl propanoate F. culmorum 98% (indirect) 500 µM Moderate membrane interaction
This compound (hypothetical) N/A N/A N/A Proposed: Enhanced solubility and target binding via formamide group

UV Filter Stability

Compound Environmental Persistence Key Stability Factors
Octocrilene (OC) High (detected in marine life) Hydrophobic diphenyl groups
IMC Moderate Methoxyphenyl enhances UV absorption
This compound Hypothetical: Low Formamide may increase biodegradability

Physicochemical Properties

  • Volatility: Methyl prop-2-enoate’s low molecular weight enables vapor-phase antifungal activity, whereas bulkier derivatives (e.g., octocrilene) are non-volatile and persist in environments .
  • Reactivity: The α,β-unsaturated ester in all compounds participates in Michael additions or polymerizations, but electron-withdrawing groups (e.g., cyano in OC) modulate reactivity .

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